N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
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Overview
Description
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is a synthetic molecule used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the solid-phase synthesis of DNA and RNA fragments. It is particularly valuable in the research of genetic disorders, viral infections, and various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves several steps, starting with the protection of the nucleoside. The trityl group is introduced to protect the 5’-hydroxyl group, and the benzoyl group is used to protect the amino group. The morpholino group is then introduced, followed by the addition of the phosphoramidite group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures. The compound is usually produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester can be oxidized to a phosphate triester.
Reduction: The trityl and benzoyl protecting groups can be removed under reductive conditions.
Substitution: The phosphoramidite group can react with nucleophiles to form phosphite triesters
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Trifluoroacetic acid or ammonium hydroxide.
Substitution: Tetrazole or other activators in anhydrous acetonitrile
Major Products Formed
Oxidation: Phosphate triesters.
Reduction: Deprotected nucleosides.
Substitution: Phosphite triesters
Scientific Research Applications
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of genetic sequences and gene expression.
Medicine: Development of antisense oligonucleotides for therapeutic purposes.
Industry: Production of synthetic DNA and RNA for research and diagnostic purposes
Mechanism of Action
The mechanism of action of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of a nucleotide to the chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide .
Comparison with Similar Compounds
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is unique due to its specific protecting groups and the morpholino modification. Similar compounds include:
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite: Similar structure but with different protecting groups.
(S)-GNA-A(Bz)-phosphoramidite: A monophosphate nucleoside with a different sugar-phosphodiester backbone
These compounds share similar applications but differ in their chemical properties and specific uses in oligonucleotide synthesis .
Properties
Molecular Formula |
C45H49N8O4P |
---|---|
Molecular Weight |
796.9 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H49N8O4P/c1-33(2)53(34(3)4)58(55-27-17-26-46)56-30-39-28-51(45(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38)29-40(57-39)52-32-49-41-42(47-31-48-43(41)52)50-44(54)35-18-9-5-10-19-35/h5-16,18-25,31-34,39-40H,17,27-30H2,1-4H3,(H,47,48,50,54)/t39-,40+,58?/m0/s1 |
InChI Key |
PKBMTUUGKIQWLB-SJMRETRVSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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